![molecular formula C12H21ClN2O3 B1522471 [1-(2-Chloro-acetyl)-piperidin-4-yl]-carbamic acid tert-butyl ester CAS No. 1013921-00-0](/img/structure/B1522471.png)
[1-(2-Chloro-acetyl)-piperidin-4-yl]-carbamic acid tert-butyl ester
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined by various methods such as X-ray crystallography, NMR spectroscopy, etc. Unfortunately, the specific molecular structure of “[1-(2-Chloro-acetyl)-piperidin-4-yl]-carbamic acid tert-butyl ester” is not provided in the search results .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, etc. Unfortunately, these specific properties for “[1-(2-Chloro-acetyl)-piperidin-4-yl]-carbamic acid tert-butyl ester” are not provided in the search results .Scientific Research Applications
Building Blocks for Novel Organic Compounds
This compound serves as a useful building block or intermediate in the synthesis of several novel organic compounds. These include amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
Pharmaceutical Applications
Piperidine derivatives, which include the compound , have been studied for their pharmaceutical applications. This research covers both synthetic and natural piperidines and explores their potential as drugs containing the piperidine moiety .
Synthesis Processes
There have been studies on improved scalable processes for the synthesis of piperidin-4-yl-carbamates, which may include derivatives similar to the compound you’re interested in. These processes are important for converting prodrugs to their active forms rapidly both in vitro and in vivo .
Synthesis, characterization, X-ray diffraction studies and … - Springer Piperidine Derivatives: Recent Advances in Synthesis and … - MDPI An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates
Mechanism of Action
properties
IUPAC Name |
tert-butyl N-[1-(2-chloroacetyl)piperidin-4-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21ClN2O3/c1-12(2,3)18-11(17)14-9-4-6-15(7-5-9)10(16)8-13/h9H,4-8H2,1-3H3,(H,14,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSBBPVLLBKLLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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